molecular formula C5H10Cl2Si B1585049 Cyclopentamethylenedichlorosilane CAS No. 2406-34-0

Cyclopentamethylenedichlorosilane

Cat. No.: B1585049
CAS No.: 2406-34-0
M. Wt: 169.12 g/mol
InChI Key: KPYXTYWOSWVJBL-UHFFFAOYSA-N
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Description

Cyclopentamethylenedichlorosilane is an organosilicon compound with the chemical formula C5H10Cl2Si. It is a colorless liquid with a boiling point of approximately 169.5-170.5°C and a density of 1.1779 g/cm³ at 0°C . This compound is known for its distinctive structure, which includes a silicon atom bonded to two chlorine atoms and a cyclohexane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopentamethylenedichlorosilane can be synthesized through the reaction of cyclohexane with silicon tetrachloride in the presence of a catalyst. The reaction typically occurs at room temperature and may involve the use of solvents to control the reaction rate .

Industrial Production Methods

In industrial settings, the production of 1,1-dichlorosilacyclohexane often involves the use of large-scale reactors and controlled environments to ensure the purity and yield of the product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Cyclopentamethylenedichlorosilane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cyclopentamethylenedichlorosilane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1-dichlorosilacyclohexane involves its ability to undergo substitution and polymerization reactions. The silicon atom in the compound can form bonds with various functional groups, allowing it to participate in a wide range of chemical reactions. The pathways involved in these reactions often include the formation of intermediates that facilitate the substitution or polymerization processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclopentamethylenedichlorosilane is unique due to its ability to undergo a wide range of chemical reactions, including substitution and polymerization, making it a versatile compound in organic synthesis and materials science. Its chlorine atoms provide reactive sites that can be easily modified, allowing for the synthesis of various derivatives and polymers .

Properties

IUPAC Name

1,1-dichlorosilinane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10Cl2Si/c6-8(7)4-2-1-3-5-8/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPYXTYWOSWVJBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC[Si](CC1)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10Cl2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1062388
Record name Silacyclohexane, 1,1-dichloro-
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Molecular Weight

169.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2406-34-0
Record name 1,1-Dichlorosilacyclohexane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2406-34-0
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Record name 1,1-Dichlorosilacyclohexane
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Record name Cyclopentamethylenedichlorosilane
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Record name Silacyclohexane, 1,1-dichloro-
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Record name Silacyclohexane, 1,1-dichloro-
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Record name 1,1-dichlorosilacyclohexane
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Record name 1,1-DICHLOROSILACYCLOHEXANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclopentamethylenedichlorosilane
Reactant of Route 2
Cyclopentamethylenedichlorosilane
Reactant of Route 3
Cyclopentamethylenedichlorosilane
Reactant of Route 4
Cyclopentamethylenedichlorosilane
Reactant of Route 5
Reactant of Route 5
Cyclopentamethylenedichlorosilane
Reactant of Route 6
Cyclopentamethylenedichlorosilane
Customer
Q & A

Q1: What is the main reaction described in the research paper involving 1,1-Dichlorosilacyclohexane?

A1: The research paper [] describes the reaction of 1,1-Dichlorosilacyclohexane with Dihydrazido thiophosphoric acid O-phenylester. This reaction, carried out in a 1:1 molar ratio in Tetrahydrofuran (THF) solvent and using Triethylamine as a base, primarily yields a spirocyclic system. This system consists of an inorganic and an organic six-membered ring sharing the silicon atom as the spiro center. The structure of this product has been confirmed using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Q2: Besides the main product, is there any other interesting compound formed in this reaction?

A2: Interestingly, a dimeric compound is also formed as a minor product in this reaction []. This dimer, isolated in crystalline form, possesses a unique dispiro structure. It features a central, centrosymmetric eight-membered inorganic heterocycle connected to two silacyclohexane rings through silicon spirocenters. This structure was confirmed using single-crystal X-ray analysis.

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